molecular formula C24H17N3O3 B292809 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B292809
M. Wt: 395.4 g/mol
InChI Key: RBGGGZWNNCJWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one, also known as Compound 1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is known to selectively inhibit the activity of a specific protein kinase, which plays a crucial role in the regulation of cell growth and proliferation.

Mechanism of Action

3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 selectively inhibits the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This protein kinase is overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of this protein kinase, 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 suppresses the growth and proliferation of cancer cells, leading to the potential development of novel cancer therapies.
Biochemical and Physiological Effects:
3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has been shown to have a selective inhibitory effect on a specific protein kinase, with minimal effects on other protein kinases. This selective inhibition leads to the suppression of cancer cell growth and proliferation, without affecting normal cells. In addition to its anti-cancer properties, 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibitory effect on a specific protein kinase. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the development of novel drug delivery systems to improve the targeted delivery of 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 to cancer cells. Additionally, further studies are needed to elucidate the potential neuroprotective effects of 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 involves a series of chemical reactions, starting with the reaction of 2-amino-4,6-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(2H)-one with ethyl 2-bromoacetate. The resulting intermediate is then subjected to a series of reactions involving reduction, hydrolysis, and condensation to yield the final product, 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1. The synthesis of 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has been optimized to provide high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has been extensively studied for its potential use as an anti-cancer agent. It has been shown to selectively inhibit the activity of a specific protein kinase, which is overexpressed in many types of cancer cells. Inhibition of this protein kinase leads to the suppression of cancer cell growth and proliferation, making 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 a promising candidate for the development of novel cancer therapies. In addition to its anti-cancer properties, 3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one 1 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

5-(2-oxopropyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C24H17N3O3/c1-15(28)13-27-14-25-21-20-18(16-8-4-2-5-9-16)12-19(17-10-6-3-7-11-17)26-23(20)30-22(21)24(27)29/h2-12,14H,13H2,1H3

InChI Key

RBGGGZWNNCJWEP-UHFFFAOYSA-N

SMILES

CC(=O)CN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.